p53, often referred to as the "guardian of the genome," is a tumor suppressor protein that plays a crucial role in DNA repair and cell cycle arrest. Mutations in p53 are prevalent in various cancers, rendering them inactive. Prima-1Met shows promise in restoring the function of mutant p53. Studies have demonstrated its ability to reactivate mutant p53, leading to increased expression of p53 target genes involved in cell death (apoptosis) .
Prima-1Met is being explored for its potential to enhance the effectiveness of existing cancer treatments. Research suggests that Prima-1Met synergizes with chemotherapeutic agents like cisplatin, leading to increased tumor cell death. A study by Bykov et al. (2005) found that Prima-1Met, when combined with cisplatin, significantly enhanced apoptosis (programmed cell death) in tumor cells . This synergistic effect offers the possibility of improving treatment outcomes while potentially reducing chemotherapy dosages and their associated side effects.
While the restoration of p53 function is a primary focus, research suggests that Prima-1Met might possess anti-tumor properties beyond p53 reactivation. Studies have shown that Prima-1Met can induce apoptosis through activation of caspase-2, a cell death pathway independent of p53 . Additionally, Prima-1Met has been observed to induce the translocation of Epstein-Barr virus (EBV) encoded protein EBNA-5 to the nucleolus, potentially impacting viral replication in EBV-associated cancers . These findings highlight the multifaceted potential of Prima-1Met in cancer treatment.
Initial clinical trials (NCT00900614) have demonstrated good tolerability and a favorable pharmacokinetic profile of Prima-1Met in patients with hematologic malignancies and prostate cancer . Additionally, the trials showed an increase in apoptosis with upregulation of p53 target genes, indicating its potential therapeutic effect. These early findings pave the way for further clinical investigations to assess the efficacy of Prima-1Met in various cancer types.
APR-246, also known as Eprenetapopt, is a small molecule designed to target mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers. This compound acts as a prodrug, converting into methylene quinuclidinone (MQ) in physiological conditions. MQ functions as a Michael acceptor, covalently binding to cysteine residues in the p53 protein, leading to its refolding and restoration of wild-type function. This mechanism is particularly significant given that p53 mutations lead to loss of its tumor suppressor capabilities, contributing to cancer progression. APR-246 is currently being evaluated in clinical trials for its efficacy against hematological malignancies and solid tumors with p53 mutations .
As mentioned previously, Prima-1Met's primary mechanism of action involves binding to mutated p53 and restoring its tumor suppressor function. This can occur through several pathways:
The primary chemical reaction involving APR-246 occurs during its conversion to MQ. This transformation is spontaneous and occurs within hours at physiological pH. The active form, MQ, primarily reacts with cysteine residues in the core domain of mutant p53 proteins, specifically targeting C124, C229, and C277. This covalent modification stabilizes the protein structure and restores its function as a transcription factor that regulates genes involved in cell cycle arrest and apoptosis . Additionally, MQ inhibits thioredoxin reductase 1, leading to increased oxidative stress through depletion of glutathione and generation of reactive oxygen species (ROS), further contributing to its anti-cancer effects .
APR-246 exhibits significant biological activity by inducing apoptosis in cancer cells harboring mutant p53. It has been shown to activate multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis. Interestingly, recent studies indicate that APR-246 can also kill malignant cells irrespective of their TP53 status, suggesting a broader application beyond just TP53-mutant cancers . Furthermore, the compound enhances sensitivity to other chemotherapeutic agents when used in combination treatments .
Interaction studies have revealed that APR-246 works synergistically with other drugs by enhancing their cytotoxic effects on cancer cells. For instance, when combined with inhibitors targeting efflux pumps such as multidrug resistance-associated protein 1 (MRP1), APR-246 significantly increases intracellular concentrations of MQ, leading to enhanced tumor cell death . Additionally, studies have shown that APR-246 can modify cellular redox states and influence pathways related to drug resistance mechanisms in cancer cells .
Several compounds exhibit similar mechanisms or target mutant p53 proteins but differ in their specific actions or chemical structures:
Compound | Mechanism | Target | Uniqueness |
---|---|---|---|
PRIMA-1 | Converts to methylene quinuclidinone | Mutant p53 | First identified compound targeting mutant p53 |
PK-083 | Binds to a crevice in mutant p53 | Y220C mutant p53 | Stabilizes protein without covalent modification |
PK-7088 | Similar binding mechanism as PK-083 | Various mutant p53 | Raises melting temperature of mutant proteins |
NSC319726 (ZMC1) | Zinc chelator that refolds several mutant p53 types | Multiple mutant p53 | Targets His175 mutant specifically |
APR-246 stands out due to its dual mechanism: it not only reactivates mutant p53 by covalent modification but also alters cellular redox states through inhibition of thioredoxin reductase and glutathione depletion. This multifaceted approach enhances its therapeutic potential compared to other compounds targeting similar pathways .
Mechanism | Target/Mediator | Cellular Outcome | Reference |
---|---|---|---|
Reactivation of mutant p53 transcriptional activity | Cysteine 124 and 277 in p53 core domain | Restored wild-type p53 function | Bykov et al., 2018 |
Induction of p53 target genes | CDKN1A (p21), BBC3 (PUMA), PMAIP1 (NOXA), 14-3-3σ, BAX, FAS | Cell cycle arrest, apoptosis, senescence | Peng et al., 2013 |
Restoration of p53-mediated tumor suppression | Apoptosis induction, cell cycle arrest | Tumor suppression | Lehmann et al., 2012 |
Refolding of mutant p53 to wild-type conformation | PAb1620 antibody reactivity (wild-type specific) | Functional DNA binding capability | Bykov et al., 2018 |
Covalent binding to cysteine residues | Methylene quinuclidinone (MQ) - Michael acceptor | Structural stabilization | Bykov et al., 2018 |
Thermostabilization of mutant p53 | Increased melting temperature | Enhanced protein stability | Bykov et al., 2018 |
Following the restoration of mutant p53 to its wild-type conformation, APR-246 treatment leads to the robust induction of canonical p53 target genes involved in cell cycle regulation and apoptosis. Gene expression analysis has revealed significant upregulation of key p53 targets including CDKN1A (p21), BBC3 (PUMA), PMAIP1 (NOXA), 14-3-3σ, BAX, and FAS following APR-246 treatment [5] [4] [6]. These genes encode proteins that mediate the tumor suppressor functions of p53, including cell cycle checkpoint control, DNA repair coordination, and apoptotic cell death.
The induction of these target genes occurs in a dose-dependent manner, with higher concentrations of APR-246 resulting in more pronounced gene expression changes [4]. Quantitative polymerase chain reaction analysis has demonstrated that treatment with APR-246 at concentrations of 25-50 μM results in significant upregulation of cell cycle arrest-associated genes such as CDKN1A and 14-3-3σ, as well as proapoptotic genes including BBC3 and PMAIP1 [4]. This gene expression profile is consistent with the restoration of wild-type p53 function and the subsequent activation of p53-dependent cellular responses.
The reactivation of mutant p53 by APR-246 ultimately leads to the restoration of p53-mediated tumor suppression through multiple cellular mechanisms. The compound effectively induces apoptosis in tumor cells carrying mutant p53, with studies demonstrating substantial increases in Annexin V staining following treatment [1] [5]. This apoptotic response is dependent on the presence of functional cysteine residues in the p53 core domain, as mutations of cysteines 124 and 277 significantly reduce the apoptosis-inducing capability of APR-246 [1].
In addition to apoptosis induction, APR-246 treatment results in cell cycle arrest, particularly at the G2/M checkpoint, which provides cells with an opportunity to repair DNA damage or undergo programmed cell death if the damage is irreparable [6]. The compound also promotes cellular senescence in some contexts, representing another mechanism by which p53 can suppress tumor growth [7]. These diverse tumor suppressor functions are mediated through the coordinated expression of p53 target genes and demonstrate the therapeutic potential of mutant p53 reactivation strategies.
Beyond its effects on mutant p53, APR-246 exerts significant p53-independent anticancer activity through the modulation of cellular redox homeostasis. The compound's active metabolite, methylene quinuclidinone, functions as a potent electrophile that reacts with sulfhydryl groups in various cellular proteins, leading to widespread disruption of redox-dependent processes [2] [8]. This mechanism is particularly important because it can mediate anticancer effects even in tumors lacking mutant p53, expanding the therapeutic potential of APR-246 beyond p53-mutated cancers.
The disruption of cellular redox balance by APR-246 involves multiple interconnected pathways, including the inhibition of key antioxidant enzymes and the depletion of cellular antioxidants such as glutathione [2] [8]. These effects combine to create a pro-oxidant environment that is particularly toxic to cancer cells, which often exhibit elevated baseline levels of reactive oxygen species and may be more susceptible to further oxidative stress than normal cells [9].
APR-246 treatment leads to a substantial increase in intracellular reactive oxygen species through multiple mechanisms. The compound inhibits thioredoxin reductase 1 (TrxR1), a selenocysteine-containing enzyme that plays a crucial role in cellular antioxidant defense [8]. Following inhibition by methylene quinuclidinone, TrxR1 is converted from a reducing enzyme to an active NADPH oxidase, thereby switching from an antioxidant function to a pro-oxidant one [8]. This gain-of-function effect contributes significantly to the ROS-inducing properties of APR-246.
Table 2: p53-Independent Mechanisms of APR-246
Mechanism | Target/Mediator | Cellular Outcome | Reference |
---|---|---|---|
Thioredoxin reductase 1 (TrxR1) inhibition | Selenocysteine residue in TrxR1 | Increased ROS, decreased antioxidant defense | Peng et al., 2013 |
Glutathione (GSH) depletion | Cysteine conjugation to GSH | Oxidative stress, ferroptosis | Haffo et al., 2018 |
Reactive oxygen species (ROS) induction | NADPH oxidase activity, oxidative stress | Lipid peroxidation, cell death | Peng et al., 2013 |
Thioredoxin (Trx1) and glutaredoxin (Grx1) inhibition | Sulfhydryl groups in redox enzymes | Compromised redox homeostasis | Haffo et al., 2018 |
Ribonucleotide reductase (RNR) inhibition | Insufficient reducing power | Impaired DNA synthesis and repair | Haffo et al., 2018 |
Iron-sulfur cluster biogenesis inhibition | NFS1 cysteine desulfurase activity | Metabolic dysfunction | Milne et al., 2021 |
Endoplasmic reticulum stress activation | Protein folding stress pathways | Cellular stress response | Lambert et al., 2010 |
Unfolded protein response induction | IRE1, PERK, ATF6 sensors | Proteostasis disruption | Lambert et al., 2010 |
Studies have demonstrated that APR-246 treatment results in a dose-dependent increase in cellular ROS levels, with effects observable within hours of treatment [8] [9]. The ROS induction is mediated not only through TrxR1 inhibition but also through the disruption of other antioxidant systems, including the glutathione and thioredoxin systems [10]. This multi-target approach to ROS induction makes APR-246 particularly effective at overwhelming the antioxidant defenses of cancer cells.
APR-246 treatment induces endoplasmic reticulum stress through mechanisms that are independent of its effects on p53. The compound's ability to modify cysteine residues in various proteins can disrupt protein folding processes within the endoplasmic reticulum, leading to the accumulation of misfolded proteins and the subsequent activation of ER stress pathways [11] [12]. This mechanism contributes to the compound's cytotoxic effects and represents another avenue through which APR-246 can induce cancer cell death.
The induction of ER stress by APR-246 has been documented in various cancer cell types and appears to be a consistent feature of the compound's mechanism of action [12]. The disruption of protein folding homeostasis in the endoplasmic reticulum can trigger various cellular stress responses, including the unfolded protein response, which ultimately may lead to cell death if the stress cannot be resolved [11].
The unfolded protein response represents a critical cellular stress pathway that is activated by APR-246 treatment. This response involves the activation of three major transmembrane sensors: IRE1, PERK, and ATF6 [13] [14]. Under normal conditions, these sensors are maintained in an inactive state through their association with the ER chaperone GRP78 (BiP). However, the accumulation of misfolded proteins following APR-246 treatment leads to the titration of GRP78 away from these sensors, resulting in their activation and the subsequent induction of UPR signaling cascades [13].
The activation of the UPR by APR-246 serves dual functions: initially, it represents a protective response aimed at restoring protein folding homeostasis, but prolonged activation can lead to apoptotic cell death [13]. The compound's ability to induce sustained ER stress and UPR activation contributes to its anticancer efficacy and provides another mechanism through which it can selectively target cancer cells, which often exhibit elevated baseline ER stress due to their high metabolic demands and protein synthesis rates.
APR-246 exerts profound effects on glutathione metabolism, which represents a critical component of cellular antioxidant defense. The compound interferes with glutathione synthesis through multiple mechanisms, including the direct depletion of glutathione pools and the inhibition of key enzymes involved in glutathione biosynthesis [15] [16]. Genome-wide CRISPR screening has identified several genes involved in glutathione metabolism, including GCLC, GCLM, and SLC7A11, as critical determinants of APR-246 sensitivity [15].
The compound's effects on glutathione metabolism are mediated through its active metabolite, methylene quinuclidinone, which forms covalent conjugates with glutathione [16] [17]. These glutathione-MQ conjugates can serve as an intracellular reservoir of active drug, as the conjugation is reversible and MQ can be released from glutathione to interact with other cellular targets [16]. This mechanism helps explain the sustained effects of APR-246 treatment and the importance of glutathione status in determining cellular sensitivity to the compound.
Table 3: Effects on Cellular Metabolism
Metabolic Process | Affected Components | Impact | Reference |
---|---|---|---|
Glutathione synthesis | GCLC, GCLM, SLC7A11 (system xCT) | Decreased GSH biosynthesis | Milne et al., 2021 |
Cysteine metabolism | Free cysteine, cystine uptake | Altered thiol status | Ceder et al., 2020 |
Mitochondrial one-carbon metabolism | SHMT2, MTHFD1L, glycine production | Reduced glycine for GSH synthesis | Milne et al., 2021 |
Thiol-disulfide homeostasis | GSH/GSSG ratio, cellular thiols | Oxidative stress susceptibility | Ceder et al., 2020 |
Iron metabolism | FDX1, iron-sulfur clusters | Impaired electron transport | Milne et al., 2021 |
Amino acid metabolism | Glycine, serine, glutamate | Metabolic reprogramming | Milne et al., 2021 |
Lipid peroxidation | Lipid peroxides, ferroptosis | Iron-dependent cell death | Milne et al., 2021 |
Energy metabolism | Acetyl-CoA, NADH levels | Mitochondrial dysfunction | Milne et al., 2021 |
The cellular thiol status undergoes significant alterations following APR-246 treatment, reflecting the compound's broad effects on cysteine-containing molecules. The treatment leads to decreased levels of free cysteine and altered cystine uptake, which impacts the cellular capacity to maintain reducing conditions and synthesize glutathione [16] [17]. These changes in thiol homeostasis contribute to the compound's pro-oxidant effects and represent a key mechanism through which APR-246 sensitizes cancer cells to oxidative stress.
The alterations in cellular thiol status are mediated through the compound's effects on the cystine/glutamate antiporter system xCT (SLC7A11), which is responsible for cystine uptake and subsequent reduction to cysteine for glutathione synthesis [16] [18]. APR-246 treatment results in compensatory upregulation of SLC7A11 expression, reflecting the cellular attempt to maintain cysteine availability for glutathione synthesis [16]. However, this compensatory response is insufficient to overcome the compound's effects on thiol homeostasis, leading to sustained oxidative stress.
The redox perturbations induced by APR-246 have wide-ranging metabolic consequences that extend beyond the direct effects on antioxidant systems. The compound affects mitochondrial one-carbon metabolism through its impact on key enzymes such as SHMT2 and MTHFD1L, which are involved in the production of glycine from serine [15]. This disruption of one-carbon metabolism reduces the availability of glycine for glutathione synthesis, thereby exacerbating the compound's effects on antioxidant defense.
Table 4: Redox Perturbation Consequences
Redox Parameter | Change with APR-246 | Cellular Consequence | Measurement Method |
---|---|---|---|
Glutathione (GSH) levels | Significantly decreased | Reduced antioxidant defense | Spectrophotometric assay |
Oxidized glutathione (GSSG) | Increased | Oxidative stress | HPLC analysis |
GSH/GSSG ratio | Markedly reduced | Redox imbalance | Biochemical ratio calculation |
Reactive oxygen species (ROS) | Substantially increased | Cellular damage | Fluorescent probe assays |
Lipid peroxidation | Elevated | Membrane damage, ferroptosis | Malondialdehyde levels |
Protein oxidation | Enhanced | Proteotoxic stress | Protein carbonylation |
Thioredoxin activity | Inhibited | Impaired redox regulation | Enzymatic activity assays |
Antioxidant capacity | Compromised | Cell death susceptibility | Total antioxidant capacity |
APR-246 treatment also affects iron metabolism and iron-sulfur cluster biogenesis, which are critical for cellular energy production and various enzymatic processes [15]. The compound inhibits the cysteine desulfurase activity of NFS1, a key enzyme in iron-sulfur cluster biogenesis, through covalent modification of cysteine residues [15]. This inhibition leads to the accumulation of iron and the upregulation of iron-binding proteins such as ferredoxin 1 (FDX1), ultimately contributing to the induction of ferroptosis, an iron-dependent form of cell death [19] [15].